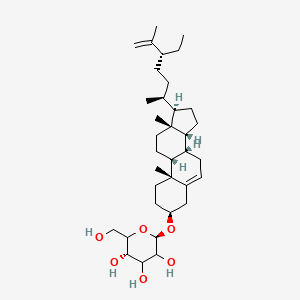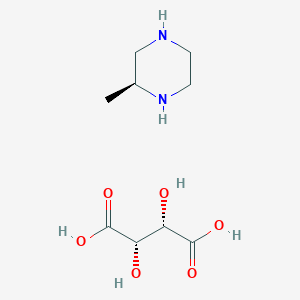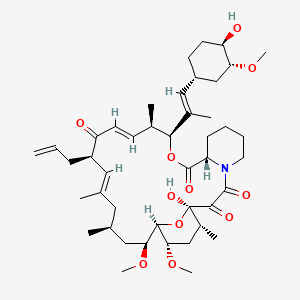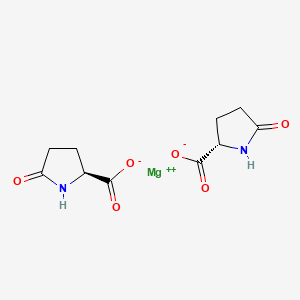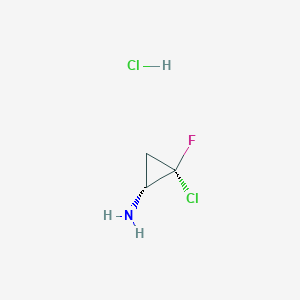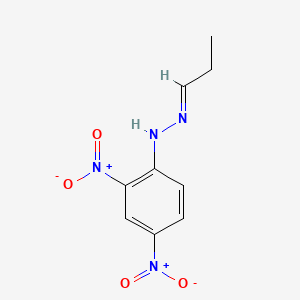
Propionaldehyde 2,4-Dinitrophenylhydrazone
説明
Propionaldehyde 2,4-Dinitrophenylhydrazone is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic aldehyde . It has a linear formula of C2H5CH=NNHC6H3(NO2)2 and a molecular weight of 238.20 .
Molecular Structure Analysis
Propionaldehyde-2,4-dinitrophenylhydrazone contains a total of 27 bonds; 17 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups (aromatic) .Chemical Reactions Analysis
The reaction of Propionaldehyde 2,4-Dinitrophenylhydrazone with aldehydes and ketones is known as a condensation reaction . This is a nucleophilic addition-elimination reaction where the 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis
The physical and chemical properties of Propionaldehyde 2,4-Dinitrophenylhydrazone include a linear formula of C2H5CH=NNHC6H3(NO2)2 and a molecular weight of 238.20 .科学的研究の応用
Application in Pharmaceutical Industry
Field
Summary of the Application
Hydrazones and their derivatives, including 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, are significantly important compounds in the pharmaceutical industry . They show activities against various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s .
Method of Application
Hydrazone derivatives are used as drugs in the treatment of illnesses (e.g., leprosy, tuberculosis, and mental disorders) and as fungicides . The use of hydrazones enables improvement in drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis .
Results or Outcomes
The specific results or outcomes of these applications are not detailed in the source. However, the source mentions that these compounds show promising activities against various conditions .
Application in Analytical Chemistry
Field
Summary of the Application
Substituted hydrazones possess properties that make them useful as metal-extracting agents . Schiff base hydrazones have a variety of applications in analytical chemistry, including the selective extraction of certain transition metals and their use in spectroscopic determination .
Method of Application
The specific methods of application are not detailed in the source. However, it is mentioned that these compounds can be used in the construction of sensor materials for detecting fluoride ions, cyanide ions, heavy metals, and poisonous fumes .
Results or Outcomes
The specific results or outcomes of these applications are not detailed in the source. However, the source mentions that these compounds have shown promising results in the field of analytical chemistry .
Application in Synthesis of New Heterocycles
Field
Summary of the Application
The compound has been used in the synthesis of new heterocycles . Heterocycles are significantly important in the field of drug discovery and materials science .
Method of Application
The reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2 H)-one and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid (0.2 mL; 37%) for 1.5 h gave 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2 H)-ylidene)hydrazine in a 90% yield .
Results or Outcomes
Various spectral analyses, including NMR, and X-ray crystallography established the structure of the newly synthesized hydrazone .
Application in Optical Isomer Separation
Summary of the Application
The compound, also known as Marfey’s Reagent (FDAA), reacts with primary amines to enable the quick and easy separation and quantitation of optical isomers of amino acids by reverse-phase chromatography .
Method of Application
FDAA derivatives of D-amino acids exhibit strong intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives. Consequently, the D-derivatives are selectively retained on reverse phase columns and elute much later than corresponding L-derivatives .
Results or Outcomes
The reagent provides for detection at 340nm with nanomole sensitivity .
Safety And Hazards
Propionaldehyde 2,4-Dinitrophenylhydrazone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,4-dinitro-N-[(E)-propylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHZOZOFGDSIN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanal, (2,4-dinitrophenyl)hydrazone | |
CAS RN |
725-00-8 | |
| Record name | NSC2504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




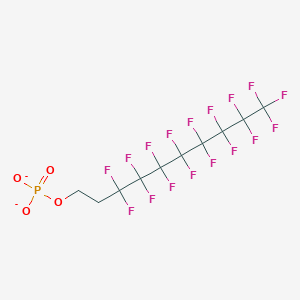
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
